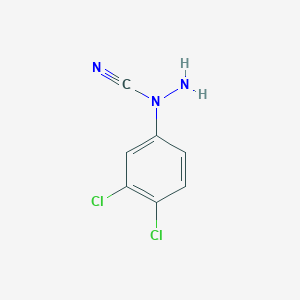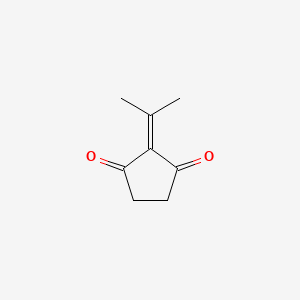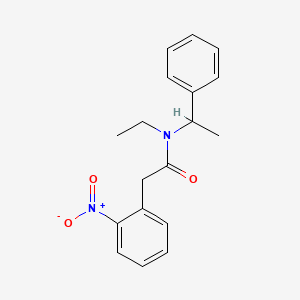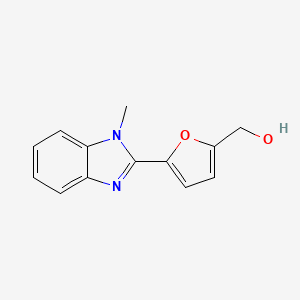
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium is a complex organic compound with a unique structure that includes a cyclopentanone ring and a butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium typically involves multiple steps. One common method involves the reaction of N,N-dimethylcyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butynyl group, especially with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted butynyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Phenylprop-2-yn-1-yl)aniline: Similar structure with a phenyl group instead of a cyclopentanone ring.
1,2,4-Triazole-containing compounds: Share the butynyl group but have different heterocyclic structures.
Uniqueness
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium is unique due to its combination of a cyclopentanone ring and a butynyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88471-92-5 |
|---|---|
Molekularformel |
C11H18NO+ |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
but-2-ynyl-dimethyl-(2-oxocyclopentyl)azanium |
InChI |
InChI=1S/C11H18NO/c1-4-5-9-12(2,3)10-7-6-8-11(10)13/h10H,6-9H2,1-3H3/q+1 |
InChI-Schlüssel |
CWDNWKZIZLOOEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC[N+](C)(C)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)

![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)


![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
